N-(2,5-dimethoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 2,5-dimethoxyaniline with quinazoline derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 2,5-dimethoxyaniline reacts with 4-chloroquinazoline in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted quinazoline derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)quinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects . Molecular docking studies have shown that it can fit into the active sites of various enzymes, leading to inhibition or activation of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Uniqueness
N-(2,5-dimethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 5 positions enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3O2/c1-20-11-7-8-15(21-2)14(9-11)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
AQFZJYBUQQYILV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.